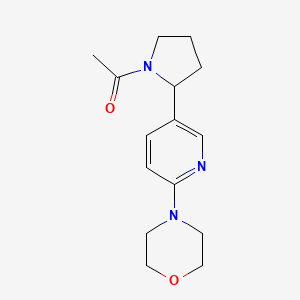
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: This step involves the reaction of the pyrrolidine derivative with morpholine, often facilitated by a catalyst.
Attachment of the Pyridine Ring: The final step involves the coupling of the morpholine-pyrrolidine intermediate with a pyridine derivative, typically under conditions that promote nucleophilic substitution.
Analyse Des Réactions Chimiques
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or morpholine rings can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The morpholine and pyridine rings may facilitate binding to enzymes or receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl)ethanone: A simpler analog with a pyrrolidine ring and an ethanone group.
2-cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone: A structurally related compound with a cyclohexyl and phenyl group.
α-Pyrrolidinopentiophenone (α-PVP): A well-known stimulant with a pyrrolidine ring and a pentiophenone group.
The uniqueness of this compound lies in its combination of morpholine, pyridine, and pyrrolidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
1-[2-(6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O2/c1-12(19)18-6-2-3-14(18)13-4-5-15(16-11-13)17-7-9-20-10-8-17/h4-5,11,14H,2-3,6-10H2,1H3 |
Clé InChI |
NCLJNBPURGSVCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


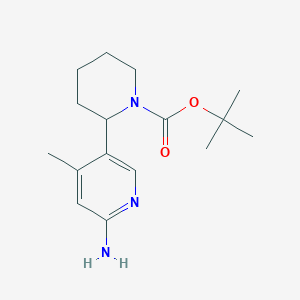

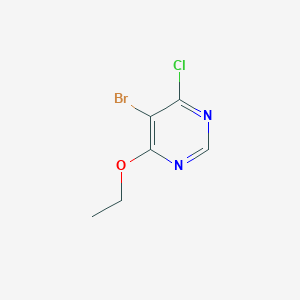

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)
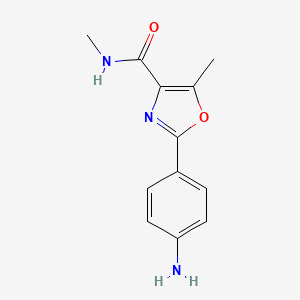

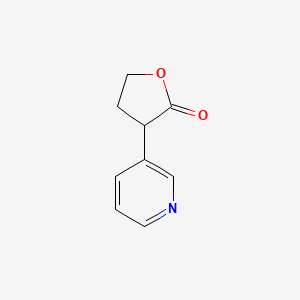
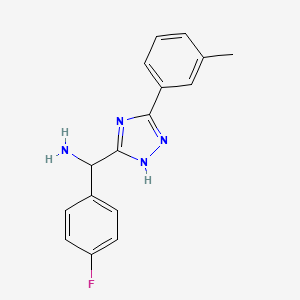

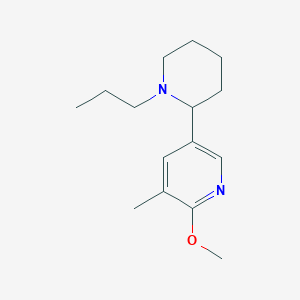


![5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11802592.png)
